1-cyano-N,N-dipropylmethanethioamide
Description
1-Cyano-N,N-dipropylmethanethioamide is a thiourea derivative characterized by a central thioamide (C=S) group, a cyano (-CN) substituent, and two N-bound propyl chains. The N,N-dipropyl substituents likely increase steric bulk and lipophilicity, influencing solubility, melting points, and reactivity compared to smaller alkyl or aryl derivatives.
Properties
CAS No. |
178811-53-5 |
|---|---|
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.274 |
IUPAC Name |
1-cyano-N,N-dipropylmethanethioamide |
InChI |
InChI=1S/C8H14N2S/c1-3-5-10(6-4-2)8(11)7-9/h3-6H2,1-2H3 |
InChI Key |
PFTVFHFJGRPVND-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=S)C#N |
Synonyms |
Carbonocyanidothioic amide, dipropyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
1-Cyano-N'-(2-(2,4-Dichlorophenoxy)acetyl)cyclopropanecarbohydrazide (4o)
- Structure: Contains a cyano group, cyclopropane ring, and carbohydrazide (C=O-NH-NH-) core with a 2,4-dichlorophenoxyacetyl substituent.
- Key Differences: Functional Group: The carbohydrazide (C=O) in 4o contrasts with the thioamide (C=S) in the target compound. This substitution reduces polarity and hydrogen-bonding capacity. Physicochemical Data:
3-Buten-1-aminium, 1-Cyano-N,N,3-Trimethyl-N-2-Propenyl-, Bromide
- Structure: A quaternary ammonium salt with a cyano group and allyl/propenyl substituents.
- Key Differences :
- Ionic Nature : The charged ammonium center increases water solubility, contrasting with the neutral thioamide.
- Reactivity : The allyl groups enable polymerization or electrophilic additions, whereas the thioamide’s C=S group may participate in metal coordination or nucleophilic substitutions.
Substituent Effects
- N-Alkyl vs. N-Aryl Groups: The dipropyl groups in the target compound likely lower melting points compared to aromatic N-substituents (e.g., dichlorophenoxy in 4o). Propyl chains enhance lipophilicity (logP ~2.5–3.5) relative to cyclopropane or aryl groups, impacting membrane permeability in biological systems.
- In contrast, cyano groups in ammonium salts (e.g., compound) may act as electron-withdrawing groups, altering reactivity.
Spectral and Analytical Data
- 1H-NMR :
- ESI-MS :
- The molecular ion [M−H]− for 4o is observed at 327.66, while the target compound’s lower molecular weight (~215 g/mol) would yield a smaller m/z value.
Research Implications
- Biological Activity: Thioamides are known for antimicrobial and enzyme-inhibitory properties. The target compound’s lipophilicity may enhance cell penetration compared to polar analogs like 4o.
- Material Science : Quaternary ammonium salts (e.g., compound) are used in surfactants, whereas thioamides may serve as ligands in catalysis or precursors for heterocycle synthesis.
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